N-[(3,5-difluorophenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features multiple functional groups that contribute to its biological activity, making it a subject of interest in pharmaceutical research.
The compound can be sourced from various chemical suppliers and is primarily utilized for research purposes. Its molecular formula is , with a molecular weight of approximately 444.46 g/mol.
The synthesis of N-[(3,5-difluorophenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice (often DMF or DMSO), and reaction time to achieve high yields and purity .
The molecular structure of N-[(3,5-difluorophenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide can be represented using various structural notations:
InChI=1S/C21H18F2N4O3S/c1-14...
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=CC(=C4)F)F
These notations provide a detailed depiction of the compound's connectivity and stereochemistry.
Key data points include:
The compound may undergo various chemical reactions typical for thiazoles and triazoles:
These reactions require careful control of conditions such as pH and temperature to prevent degradation or unwanted side reactions .
N-[(3,5-difluorophenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide likely exerts its biological effects through interaction with specific molecular targets within cells. This may include:
Studies on similar compounds suggest potential activity against various pathogens and cancer cell lines, indicating that this compound might have therapeutic implications .
The physical properties include:
Chemical properties are characterized by:
Stability studies indicate that the compound remains stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation .
This compound has potential applications in several areas:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: